![molecular formula C11H14F2N4 B11735438 1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine CAS No. 1856053-72-9](/img/structure/B11735438.png)
1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a difluoroethyl group and a pyrrole ring
Preparation Methods
The synthesis of 1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent.
Attachment of the Pyrrole Ring: The pyrrole ring is attached through a condensation reaction with an appropriate pyrrole derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl group can be replaced with other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in the production of specific metabolites. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-ylmethylamine: This compound has a similar structure but with a methyl group on the pyrazole ring.
1-methyl-2-chloroacetyl imidazole:
Biological Activity
1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine is a novel compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrazole ring and a difluoroethyl group, suggest possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C11H14F2N4 with a molecular weight of 240.25 g/mol. The structure includes a difluoroethyl substituent and a pyrrole moiety, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C11H14F2N4 |
Molecular Weight | 240.25 g/mol |
CAS Number | 1856053-73-0 |
Research indicates that this compound exhibits enzyme inhibition properties. It appears to interact with specific enzymes involved in metabolic pathways, potentially modulating their activity through binding at active sites. This interaction may lead to decreased production of certain metabolites, making it a candidate for therapeutic applications in conditions where such modulation is beneficial.
Enzyme Inhibition Studies
Recent studies have demonstrated that this compound can inhibit enzymes that play critical roles in various biological processes. For instance:
- Prostaglandin D Synthase Inhibition : Docking studies suggest that the compound may inhibit prostaglandin D synthase (PTGR2), which is involved in inflammation and pain pathways. The binding interactions were characterized using molecular docking techniques, indicating strong affinity and potential for therapeutic use .
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Anticancer Activity : In vitro studies showed that the compound inhibited cell proliferation in various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Preliminary tests indicated that the compound has antimicrobial activity against specific bacterial strains, suggesting its potential as an antibiotic agent.
- Neuroprotective Effects : Research indicated that the compound may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-(2,2-difluoroethyl)-2,4-dimethyl-6-(trifluoromethyl)aniline | Contains trifluoromethyl group instead of pyrrole | Lacks pyrrole ring; different biological activity |
5-(difluoromethyl)-pyrazole | Simple pyrazole structure | No additional functional groups; less complex |
N-[4-(difluoromethoxy)phenyl]pyrazole | Phenyl substitution instead of pyrrole | Different aromatic system leading to varied properties |
The combination of difluoroethyl and pyrrole moieties in this compound distinguishes it from others, potentially offering unique biological activities .
Properties
CAS No. |
1856053-72-9 |
---|---|
Molecular Formula |
C11H14F2N4 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H14F2N4/c1-16-4-2-3-10(16)6-14-9-5-15-17(7-9)8-11(12)13/h2-5,7,11,14H,6,8H2,1H3 |
InChI Key |
GYSSYTSDFXQYMO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC2=CN(N=C2)CC(F)F |
Origin of Product |
United States |
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